molecular formula C20H26BrCL2N3O B1668182 C 325 CAS No. 6546-56-1

C 325

Cat. No.: B1668182
CAS No.: 6546-56-1
M. Wt: 475.2 g/mol
InChI Key: RJSRKSRHGMYLGP-UHFFFAOYSA-N
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Description

1,4-Butanediamine, N’-(3-bromo-5-methoxy-9-acridinyl)-N,N-dimethyl-, dihydrochloride is a complex organic compound known for its unique chemical structure and properties. This compound is often used in various scientific research applications due to its potential biological and chemical activities.

Scientific Research Applications

1,4-Butanediamine, N’-(3-bromo-5-methoxy-9-acridinyl)-N,N-dimethyl-, dihydrochloride has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and chemical products.

Preparation Methods

The synthesis of 1,4-Butanediamine, N’-(3-bromo-5-methoxy-9-acridinyl)-N,N-dimethyl-, dihydrochloride involves multiple steps. The primary synthetic route includes the reaction of 1,4-butanediamine with 3-bromo-5-methoxy-9-acridine in the presence of dimethylamine. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reaction. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

1,4-Butanediamine, N’-(3-bromo-5-methoxy-9-acridinyl)-N,N-dimethyl-, dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitutions, where the bromine atom can be replaced by other nucleophiles.

Common reagents and conditions used in these reactions include solvents like ethanol or methanol, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1,4-Butanediamine, N’-(3-bromo-5-methoxy-9-acridinyl)-N,N-dimethyl-, dihydrochloride involves its interaction with specific molecular targets. The compound can bind to DNA or proteins, affecting their function and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1,4-Butanediamine, N’-(3-bromo-5-methoxy-9-acridinyl)-N,N-dimethyl-, dihydrochloride can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in their specific substituents and chemical properties. The uniqueness of 1,4-Butanediamine, N’-(3-bromo-5-methoxy-9-acridinyl)-N,N-dimethyl-, dihydrochloride lies in its specific combination of functional groups, which confer distinct chemical and biological activities.

Properties

CAS No.

6546-56-1

Molecular Formula

C20H26BrCL2N3O

Molecular Weight

475.2 g/mol

IUPAC Name

N-(3-bromo-5-methoxyacridin-9-yl)-N',N'-dimethylbutane-1,4-diamine;dihydrochloride

InChI

InChI=1S/C20H24BrN3O.2ClH/c1-24(2)12-5-4-11-22-19-15-10-9-14(21)13-17(15)23-20-16(19)7-6-8-18(20)25-3;;/h6-10,13H,4-5,11-12H2,1-3H3,(H,22,23);2*1H

InChI Key

RJSRKSRHGMYLGP-UHFFFAOYSA-N

SMILES

CN(C)CCCCNC1=C2C=CC(=CC2=NC3=C1C=CC=C3OC)Br.Cl.Cl

Canonical SMILES

CN(C)CCCCNC1=C2C=CC(=CC2=NC3=C1C=CC=C3OC)Br.Cl.Cl

Appearance

Solid powder

6546-56-1

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

C-325;  C 325;  C325

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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